

An In-depth Technical Guide to the Mass Spectrum of Ketoconazole-d4

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|----------------------|-----------------|-----------|
| Compound Name: | Ketoconazole-d4 | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrum of the deuterated internal standard, **Ketoconazole-d4**. The information enclosed is intended to support researchers and scientists in method development, quantitative analysis, and metabolic studies involving ketoconazole.

Introduction

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class. It is widely used in the treatment of various fungal infections. In bioanalytical and research applications, a stable isotope-labeled internal standard, such as **Ketoconazole-d4**, is crucial for accurate quantification by mass spectrometry. This document outlines the expected mass spectrum of **Ketoconazole-d4**, its fragmentation patterns, and the experimental protocols for its analysis.

Data Presentation: Mass Spectral Data

The mass spectrum of **Ketoconazole-d4** is predicted based on the well-documented fragmentation of unlabeled ketoconazole. Commercially available **Ketoconazole-d4** is typically deuterated on the piperazine ring at the 3,3,5,5 positions. This results in a mass shift of +4 Da for the molecular ion and any fragment ions containing the piperazine moiety.



| Analyte | Parent Ion [M+H]+ (m/z) | Major Fragment Ion 1 (m/z) | Major Fragment Ion 2 (m/z) |
|-----------------|----------------------------|-------------------------------|-------------------------------|
| Ketoconazole | 531.2 | 489.2 | 82.1 |
| Ketoconazole-d4 | 535.2 | 493.2 | 82.1 |

Note: The fragment at m/z 82.1 corresponds to the cleavage of the piperazine ring, and as the deuterium labels are on this ring, a corresponding deuterated fragment is not typically observed as a major product ion under standard collision-induced dissociation (CID) conditions. The primary fragmentation pathway involves the loss of the N-acetylpiperazine moiety.

Experimental Protocols

The following is a typical experimental protocol for the analysis of ketoconazole and its deuterated internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 100 μ L of plasma, add 10 μ L of **Ketoconazole-d4** internal standard solution (e.g., 1 μ g/mL in methanol).
- Add 50 μL of 0.1 M sodium hydroxide to alkalinize the sample.
- Add 600 μL of ethyl acetate as the extraction solvent.
- Vortex mix for 2 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Liquid Chromatography (LC)



- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components. For example:
 - o 0-0.5 min: 20% B
 - o 0.5-2.0 min: 20-80% B
 - o 2.0-2.5 min: 80% B
 - o 2.5-2.6 min: 80-20% B
 - o 2.6-3.5 min: 20% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- 3. Mass Spectrometry (MS)
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ketoconazole: 531.2 → 489.2
 - Ketoconazole-d4: 535.2 → 493.2







• Ion Source Parameters:

o Capillary Voltage: 3.5 kV

• Source Temperature: 150°C

• Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

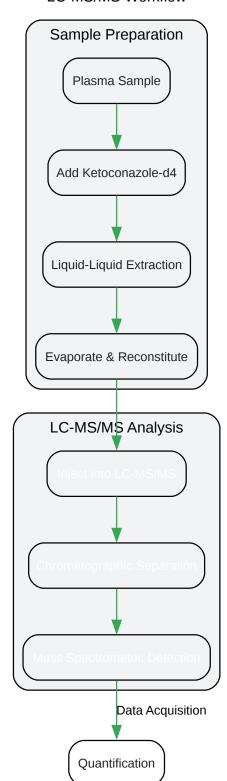
Cone Gas Flow: 50 L/hr

• Collision Energy: Optimized for each transition (typically 20-30 eV).

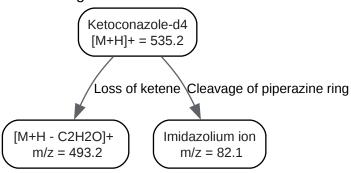
Mandatory Visualizations Fragmentation Pathway of Ketoconazole-d4



LC-MS/MS Workflow



Fragmentation of Ketoconazole-d4





Fungal Cell Lanosterol 14α-demethylase (CYP51) Ergosterol ncorporation Fungal Cell Membrane (Disrupted integrity)

Ketoconazole Mechanism of Action

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